Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2
Description
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl] (CAS: 176379-21-8) is a structurally complex benzamide derivative featuring acetyloxy groups at the 3- and 5-positions of the benzamide core. The N-substituent comprises a 6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidinyl moiety, which confers unique electronic and steric properties . Its synthesis likely involves multi-step reactions, analogous to methods described for related benzamide derivatives, such as condensation with substituted aldehydes or pyrimidinyl intermediates .
Properties
CAS No. |
176378-95-3 |
|---|---|
Molecular Formula |
C24H23FN4O7 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[3-acetyloxy-5-[[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H23FN4O7/c1-13(30)35-18-10-15(11-19(12-18)36-14(2)31)21(32)26-20-22(27(3)4)29(24(34)28(5)23(20)33)17-8-6-16(25)7-9-17/h6-12H,1-5H3,(H,26,32) |
InChI Key |
TVJLBFLAARNVEM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
Synonyms |
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the core benzamide structure.
Functional Group Introduction: Acetyloxy groups are introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Dimethylamino Group Addition: The dimethylamino group is incorporated via nucleophilic substitution reactions, often using dimethylamine.
Fluorophenyl Group Attachment: The fluorophenyl group is added through electrophilic aromatic substitution, using fluorobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, typically involving solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Benzamide derivatives have shown promising anticancer properties. Research indicates that certain benzamide compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, the compound's structural features allow it to interact with specific receptors involved in cancer cell proliferation.
Case Study Example : A study demonstrated that a related benzamide derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .
Neurological Disorders
Benzamide derivatives are also explored for their neuroprotective effects. The presence of dimethylamino groups enhances their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders such as Alzheimer's disease.
Research Findings : A derivative similar to Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 was investigated for its ability to inhibit gamma-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease. The compound demonstrated potent inhibitory activity in vitro .
Antimicrobial Properties
The antimicrobial efficacy of benzamide derivatives has been documented in various studies. These compounds can act against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide Derivative A | Staphylococcus aureus | 32 µg/mL |
| Benzamide Derivative B | Escherichia coli | 16 µg/mL |
| Benzamide Derivative C | Candida albicans | 64 µg/mL |
Mechanism of Action
The mechanism by which Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino and fluorophenyl groups enhance its binding affinity, while the acetyloxy groups facilitate its reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
Table 2: Inhibitory Activity of Benzamide Analogs (PCAF HAT Assay, 100 μM)
Key Observations :
- This suggests that lipophilic substituents at the 2-position may enhance activity, though acetyloxy groups (polar) could modulate solubility or binding differently.
- Scaffold Importance: The 2-aminobenzoic acid scaffold (as in anthranilic acid) is less active (34%), emphasizing the necessity of acylated side chains for inhibition .
Physicochemical Properties
Table 3: Molecular Properties of Selected Benzamides
Key Observations :
- Molecular Weight : At ~466 g/mol, the compound falls within the typical range for bioactive small molecules, though higher than indapamide (365.8 g/mol) .
Biological Activity
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] (CAS No. 176378-95-3) is a complex organic compound with multiple functional groups that contribute to its unique biological properties. This article examines the biological activity of this compound through various studies and findings.
The biological activity of Benzamide derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino and fluorophenyl groups enhances binding affinity to these targets, while the acetyloxy groups may facilitate reactivity and influence pharmacokinetic properties. These interactions can modulate various biological pathways, leading to significant physiological effects.
Antiviral Activity
Research has indicated that benzamide derivatives exhibit antiviral properties. For instance, a study on N-phenylbenzamide derivatives showed promising anti-enterovirus activity. Compounds similar in structure to Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] demonstrated IC50 values ranging from 5.7 μM to 18 μM against Enterovirus 71 (EV71), with selectivity indices that indicate lower cytotoxicity compared to established antiviral agents .
Synthesis and Structure-Activity Relationship
The synthesis of Benzamide derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the benzene ring significantly affect biological activity. For example, electron-withdrawing groups at certain positions enhance antiviral efficacy .
Table 1: Antiviral Activity of Benzamide Derivatives
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | >110 |
| Compound 1c | 15 ± 1.2 | Not reported | >36 |
| Compound 3g | 18 ± 1.2 | Not reported | >35 |
Case Studies
Recent studies have focused on the potential anticancer activities of benzamide derivatives. One study screened a library of compounds for their effects on multicellular spheroids and identified several candidates with significant anticancer properties . The findings suggest that modifications in the benzamide structure can lead to enhanced activity against cancer cells.
Insecticidal and Fungicidal Activities
Benzamide derivatives have also been evaluated for their insecticidal and fungicidal activities. A series of novel benzamides substituted with pyridine-linked oxadiazoles were tested for larvicidal activities against mosquito larvae and showed varying degrees of effectiveness .
Table 2: Larvicidal Activities of Benzamide Derivatives
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| Compound A | 10 | 100 |
| Compound B | 10 | 55 |
| Compound C | 10 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
